(1S)-bornane-2,5-dione
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Overview
Description
(1S)-bornane-2,5-dione is a bornane-2,5-dione. It is an enantiomer of a (1R)-bornane-2,5-dione.
Scientific Research Applications
Synthesis of Enantiomerically Pure Derivatives : (1S)-bornane-2,5-dione has been used in the efficient synthesis of enantiomerically pure nitrogen- and oxygen-functionalized acrylic acid derivatives. This involves the ene reaction with nitrosoarene, triazolinedione, and singlet oxygen, resulting in high diastereoselectivity and good yields (Adam et al., 2002).
Selective Reactions in Camphor : Bornane-2,3-dione derivatives have been utilized for selective reactions in camphor, a compound closely related to (1S)-bornane-2,5-dione. This includes the development of a new route to epicamphor and the alkylation of camphor (Baker & Davis, 1968).
Crystal and Molecular Structure Analysis : The crystal and molecular structures of α- and β-hydrazones of (-)-bornane-2,3-dione have been analyzed, confirming their geometric isomerism and revealing unique bonding and chiroptical properties (Cullen et al., 1983).
Corrosion Inhibition : Spirocyclopropane derivatives, related to (1S)-bornane-2,5-dione, have shown effective inhibition properties for mild steel corrosion in acidic solutions. This highlights the potential application of bornane derivatives in corrosion protection (Chafiq et al., 2020).
Polymer Toughening : (1S)-bornane-2,5-dione has been used in the synthesis of polymers with improved toughness, demonstrating its utility in materials science (Jing & Hillmyer, 2008).
Ring Cleavage in Synthetic Chemistry : Bornane-2,3-dione has been utilized in the regio- and diastereospecific ring cleavage under Bucherer-Bergs reaction conditions, providing a novel synthetic pathway to enantiopure derivatives of cyclopentane carboxylic acid (Knizhnikov et al., 2012).
Electrochemical Studies : Derivatives of 1H-pyrrole-2,5-dione, similar in structure to (1S)-bornane-2,5-dione, have been studied for their inhibitive action against corrosion of carbon steel, highlighting the electrochemical applications of such compounds (Zarrouk et al., 2015).
properties
Molecular Formula |
C10H14O2 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-dione |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6H,4-5H2,1-3H3/t6-,10-/m1/s1 |
InChI Key |
UDIUFGIXIGLRSM-LHLIQPBNSA-N |
Isomeric SMILES |
C[C@]12CC(=O)[C@H](C1(C)C)CC2=O |
Canonical SMILES |
CC1(C2CC(=O)C1(CC2=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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